molecular formula C6H5BClFO3 B1426050 4-Chloro-2-fluoro-3-hydroxyphenylboronic acid CAS No. 1451393-13-7

4-Chloro-2-fluoro-3-hydroxyphenylboronic acid

Cat. No. B1426050
M. Wt: 190.37 g/mol
InChI Key: CYFLEBLGQHFBBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-fluoro-3-hydroxyphenylboronic acid is a chemical compound with the CAS Number: 1451393-13-7 and a molecular weight of 190.37 . It is a solid substance under normal conditions . This compound plays a crucial role in scientific research and is valuable for various applications, including medicinal chemistry, organic synthesis, and catalysis.


Molecular Structure Analysis

The linear formula of 4-Chloro-2-fluoro-3-hydroxyphenylboronic acid is C6H5BClFO3 . The compound contains a boronic acid group attached to a phenyl ring, which is further substituted with chlorine, fluorine, and hydroxyl groups .


Physical And Chemical Properties Analysis

4-Chloro-2-fluoro-3-hydroxyphenylboronic acid is a solid at room temperature . It has a molecular weight of 190.37 . The compound should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Boronic acids are increasingly utilized in diverse areas of research . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications . These sensing applications can be homogeneous assays or heterogeneous detection .

  • Sensing Applications : Boronic acids are used in sensing applications, both homogeneous assays and heterogeneous detection . They interact with diols and strong Lewis bases, which leads to their utility in various sensing applications .

  • Biological Labelling : The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling .

  • Protein Manipulation and Modification : Boronic acids have shown growth in the interaction with proteins, their manipulation and cell labelling .

  • Separation Technologies : Boronic acids have been used for electrophoresis of glycated molecules .

  • Development of Therapeutics : Boronic acids are also used in the development of therapeutics .

  • Controlled Release of Insulin : Boronic acids have been used in polymers for the controlled release of insulin .

  • Catalytic Protodeboronation : Boronic acids, including pinacol boronic esters, are used in catalytic protodeboronation . This process involves the removal of a boron group from an organic compound . This method has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

  • Suzuki-Miyaura Coupling : Boronic acids are used in Suzuki-Miyaura coupling, a type of palladium-catalyzed cross coupling reaction . This reaction is used to form carbon-carbon bonds, which is a key step in the synthesis of many pharmaceuticals .

  • Synthesis of Biaryl Motifs : Boronic acids have been used in the synthesis of biaryl motifs, which are common structures in many pharmaceuticals .

  • Manufacturing of Antihypertensive Drugs : Boronic acids have been used in the manufacturing of antihypertensive drugs, such as Losartan .

  • Preparation of ABT-963 : Boronic acids have been used in the multi-kilogram scale preparation of ABT-963, a drug used for the treatment of various conditions .

  • Synthesis of Organic Compounds : Boronic acids are used in the synthesis of a wide range of organic compounds .

  • Catalytic Protodeboronation of Pinacol Boronic Esters : Boronic acids are used in catalytic protodeboronation of pinacol boronic esters . This process involves the removal of a boron group from an organic compound . This method has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

  • Manufacturing of Antihypertensive Drugs : Boronic acids have been used in the manufacturing of antihypertensive drugs, such as Losartan .

  • Preparation of ABT-963 : Boronic acids have been used in the multi-kilogram scale preparation of ABT-963, a drug used for the treatment of various conditions .

  • Synthesis of Organic Compounds : Boronic acids are used in the synthesis of a wide range of organic compounds .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

(4-chloro-2-fluoro-3-hydroxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BClFO3/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2,10-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYFLEBLGQHFBBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)Cl)O)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901231041
Record name B-(4-Chloro-2-fluoro-3-hydroxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901231041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-fluoro-3-hydroxyphenylboronic acid

CAS RN

1451393-13-7
Record name B-(4-Chloro-2-fluoro-3-hydroxyphenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1451393-13-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-(4-Chloro-2-fluoro-3-hydroxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901231041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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